molecular formula C10H11NOS B1416354 3-[(4-Methoxyphenyl)sulfanyl]propanenitrile CAS No. 102236-72-6

3-[(4-Methoxyphenyl)sulfanyl]propanenitrile

Cat. No.: B1416354
CAS No.: 102236-72-6
M. Wt: 193.27 g/mol
InChI Key: OFZISNCXBQYGRE-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)sulfanyl]propanenitrile is an organic compound with the molecular formula C10H11NOS. It is characterized by the presence of a methoxyphenyl group attached to a sulfanylpropanenitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)sulfanyl]propanenitrile typically involves the reaction of 4-methoxythiophenol with 3-bromopropionitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)sulfanyl]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(4-Methoxyphenyl)sulfanyl]propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)sulfanyl]propanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methylphenyl)sulfanyl]propanenitrile
  • 3-[(4-Chlorophenyl)sulfanyl]propanenitrile
  • 3-[(4-Fluorophenyl)sulfanyl]propanenitrile

Uniqueness

3-[(4-Methoxyphenyl)sulfanyl]propanenitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility in organic solvents and may also affect its interaction with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfanylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZISNCXBQYGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651404
Record name 3-[(4-Methoxyphenyl)sulfanyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102236-72-6
Record name 3-[(4-Methoxyphenyl)sulfanyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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